molecular formula C8H9IO B1344615 1-Iodo-3-(methoxymethyl)benzene CAS No. 99221-26-8

1-Iodo-3-(methoxymethyl)benzene

Cat. No. B1344615
CAS RN: 99221-26-8
M. Wt: 248.06 g/mol
InChI Key: XTWKDFNSYVCFBV-UHFFFAOYSA-N
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Patent
US07300939B2

Procedure details

To a solution of 508 μl (4.0 mmol) of 3-iodobenzylalcohol and 1.25 ml (20.0 mmol) of iodomethane in MeCN (20 ml) there were added 829 mg (6.0 mmol) of potassium carbonate. After stirring 3 h at 30° C., 320 mg (8.00 mmol) of NaH were added and stirring was continued a further 3 h at RT. Water was then added to the reaction mixture, which was extracted with chloroform. The organic phase was successively washed with water and a satd aq. NaCl soln and dried over MgSO4. Following filtration and removal of the solvent in vacuo there were obtained 863 mg (3.5 mmol, 87%) of 3-methoxymethyliodobenzene.
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].IC.[C:12](=O)([O-])[O-].[K+].[K+].[H-].[Na+]>CC#N.O>[CH3:12][O:6][CH2:5][C:4]1[CH:3]=[C:2]([I:1])[CH:9]=[CH:8][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
508 μL
Type
reactant
Smiles
IC=1C=C(CO)C=CC1
Name
Quantity
1.25 mL
Type
reactant
Smiles
IC
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring 3 h at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued a further 3 h at RT
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The organic phase was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a satd aq. NaCl soln and dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtration and removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC=1C=C(C=CC1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 863 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.